Lipophilicity vs. Cyanoacetamide Congeners
The computed octanol–water partition coefficient (XLogP3-AA) of 2-cyano-N-isopropylacetamide is 0.2 [1], positioning it between the more hydrophilic unsubstituted 2-cyanoacetamide (XLogP3-AA = -1.0) and the more lipophilic N-butyl derivative (logP = 0.82–1.21) [2]. The N-ethyl congener also exhibits a logP of approximately 0.43–0.80 [3]. This places the isopropyl derivative in a moderate lipophilicity range favorable for balancing aqueous solubility with membrane permeability—a critical parameter in medicinal chemistry and agrochemical lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 (PubChem computed) |
| Comparator Or Baseline | 2-Cyanoacetamide (unsubstituted): XLogP3-AA = -1.0; N-ethyl-2-cyanoacetamide: logP ~0.43–0.80; N-butyl-2-cyanoacetamide: logP = 0.82–1.21 |
| Quantified Difference | ΔlogP ≈ +1.2 vs. unsubstituted parent; ΔlogP ≈ -0.2 to -1.0 vs. N-butyl congener |
| Conditions | Computed values; PubChem XLogP3 3.0 algorithm |
Why This Matters
Lipophilicity directly impacts compound solubility, permeability, and bio-distribution; this compound's intermediate logP provides a distinct physicochemical profile for applications requiring balanced hydrophilicity–lipophilicity compared to the more polar parent or more lipophilic N-butyl analog.
- [1] PubChem. 2-Cyano-N-(propan-2-yl)acetamide. Compound Summary CID 735795. XLogP3-AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/52573-74-7 View Source
- [2] Plantaedb. Cyanoacetamide. XLogP = -1.00. https://plantaedb.com View Source
- [3] Molbase. 2-Cyano-N-ethylacetamide. LogP = 0.42708. https://qiye.molbase.cn View Source
